N-Ethyl-4-iodo-3-methyl-benzamide
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Overview
Description
N-Ethyl-4-iodo-3-methyl-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry and organic synthesis. The presence of an iodine atom in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-iodo-3-methyl-benzamide typically involves the iodination of a precursor benzamide compound. One common method is the reaction of 4-iodo-3-methylbenzoic acid with ethylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-iodo-3-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Ethyl-4-iodo-3-methyl-benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-iodo-3-methyl-benzamide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. Additionally, the amide group can form hydrogen bonds with biological molecules, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-iodo-3-methyl-benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-bromo-3-methyl-benzamide: Similar structure but with a bromine atom instead of an iodine atom.
N-Ethyl-4-iodo-3-ethyl-benzamide: Similar structure but with an additional ethyl group on the benzene ring.
Uniqueness
N-Ethyl-4-iodo-3-methyl-benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances the compound’s suitability for specific chemical reactions, such as coupling reactions, and can influence its biological activity through halogen bonding.
Biological Activity
N-Ethyl-4-iodo-3-methyl-benzamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12I
- Molecular Weight : 272.11 g/mol
- Structure : The compound features an iodine atom at the para position and an ethyl group at the nitrogen, contributing to its unique biological properties.
This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its lipophilicity, potentially improving cell membrane permeability and binding affinity to biological targets.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and affecting signal transduction pathways.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. A study on related benzamide derivatives demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 15.2 |
This compound | A549 (lung cancer) | 12.5 |
This table illustrates the potential effectiveness of this compound in inhibiting cancer cell proliferation.
Enzyme Inhibition Studies
Inhibition studies have shown that this compound can act as a potent inhibitor of specific enzymes involved in tumor progression. For example, it has been noted to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Pharmacological Applications
The pharmacological profile of this compound suggests several therapeutic applications:
- Antitumor Agent : Its ability to inhibit tumor cell growth positions it as a candidate for further development in cancer therapies.
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, warranting further investigation into its use for inflammatory diseases.
Properties
IUPAC Name |
N-ethyl-4-iodo-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYGLMKRXJNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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